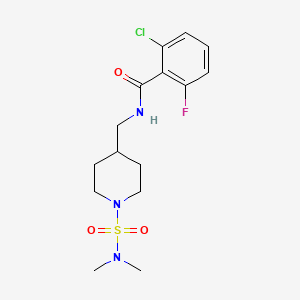![molecular formula C16H23NO4 B3002536 [2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate CAS No. 2320889-05-0](/img/structure/B3002536.png)
[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Impurity Profiling in Drug Synthesis : A study by Langone et al. (2022) investigated the use of methyl α-acetylphenylacetate (MAPA), a compound structurally related to [2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate, in the synthesis of methamphetamine. They reported the identification of several impurities, including methyl 3-(methylamino)-2-phenylbutanoate, suggesting the potential application of these compounds in forensic chemistry for drug impurity profiling (Langone et al., 2022).
Chiral Separation in Analytical Chemistry : Zhou et al. (2015) synthesized a novel methoxypropylamino β-cyclodextrin clicked AC regioisomer, demonstrating its application in chiral separation of various compounds by capillary electrophoresis. This illustrates the potential of methoxypropylamino derivatives in analytical chemistry, particularly in the resolution of chiral compounds (Zhou et al., 2015).
Hepatoprotective Activities : Byun et al. (2010) isolated compounds from Tribuli Fructus, including a phenolic amide related to this compound. These compounds showed significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells, suggesting potential therapeutic applications (Byun et al., 2010).
Inhibitors in Tuberculosis Treatment : Li et al. (2011) discussed the discovery of 2-amino-4-oxo-4-phenylbutanoate inhibitors of Mycobacterium tuberculosis menaquinone biosynthesis pathway. These findings highlight the potential application of similar compounds in the development of novel therapeutic agents for tuberculosis (Li et al., 2011).
Synthesis and Structural Analysis in Organic Chemistry : Chen et al. (2013) focused on the synthesis of 4-Hydroxy-2-pyridone, involving intermediates structurally related to this compound. This indicates its utility in organic synthesis and the importance of understanding the structure and properties of these compounds (Chen et al., 2013).
Properties
IUPAC Name |
[2-(3-methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-14(13-8-5-4-6-9-13)16(19)21-12-15(18)17-10-7-11-20-2/h4-6,8-9,14H,3,7,10-12H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMHOTCMVIXGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3002456.png)
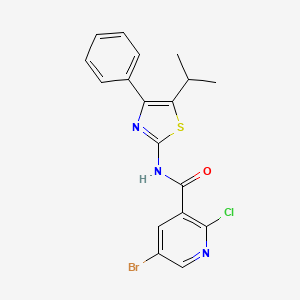
![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B3002459.png)
![Methyl 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3002460.png)
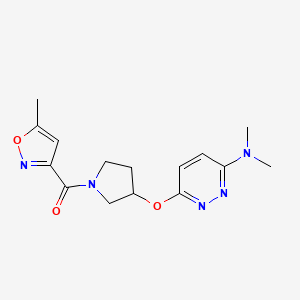
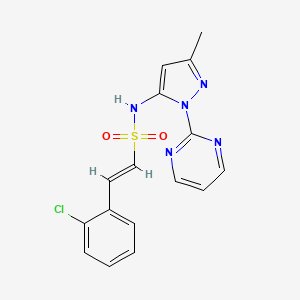

![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B3002468.png)
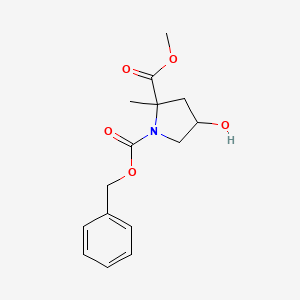
![ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate](/img/structure/B3002471.png)
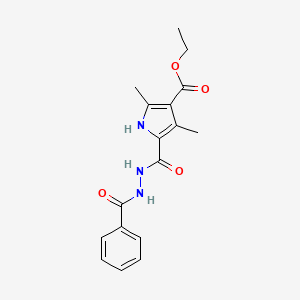
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3002474.png)
